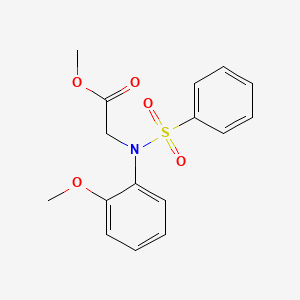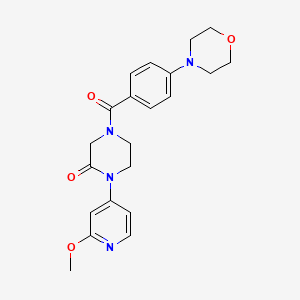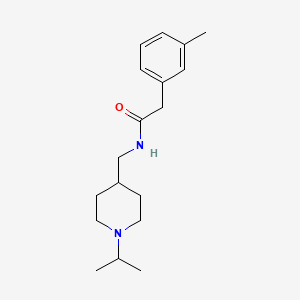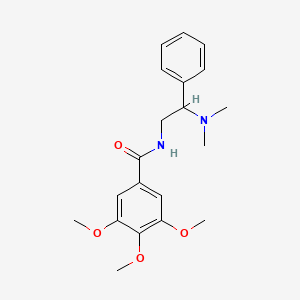
methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate, also known as Methyl NSG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate NSG has various potential applications in scientific research, including as a building block for the synthesis of various biologically active molecules. It has been used as a precursor for the synthesis of various inhibitors of protein kinases, which are essential enzymes involved in various cellular processes. Additionally, methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate NSG has been used in the synthesis of various anti-cancer agents, anti-inflammatory agents, and anti-viral agents.
Mécanisme D'action
Methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate NSG is known to inhibit the activity of protein kinases by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups to the substrate, thereby inhibiting the activity of the enzyme. Additionally, methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate NSG has been shown to induce cell death in various cancer cell lines by activating the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects:
methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate NSG has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate NSG has been shown to have anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate NSG in lab experiments is its high potency and selectivity towards protein kinases. Additionally, methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate NSG is relatively easy to synthesize, making it readily available for use in various experiments. However, one of the limitations of using methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate NSG is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are various future directions for the use of methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate NSG in scientific research. One potential direction is the development of methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate NSG-based inhibitors for the treatment of various diseases, including cancer and inflammatory diseases. Additionally, methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate NSG may be used as a tool for studying the role of protein kinases in various cellular processes. Furthermore, the development of new synthesis methods for methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate NSG may lead to the discovery of new applications for this compound.
Méthodes De Synthèse
Methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate NSG can be synthesized using a multi-step process. The first step involves the reaction of 2-methoxybenzaldehyde with glycine in the presence of acetic anhydride to form N-(2-methoxyphenyl)glycine. The second step involves the reaction of N-(2-methoxyphenyl)glycine with phenylsulfonyl chloride in the presence of triethylamine to form methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate NSG.
Propriétés
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-2-methoxyanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-21-15-11-7-6-10-14(15)17(12-16(18)22-2)23(19,20)13-8-4-3-5-9-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHOARWLRJRQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2908683.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2908685.png)


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide](/img/structure/B2908690.png)
![ethyl (2E)-3-[(4-methylphenyl)amino]-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate](/img/structure/B2908693.png)
![2-((2-(2-(cyclohexylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2908694.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2908696.png)

![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2908699.png)
![2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2908703.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B2908704.png)